

# biological activity of 1H-indazole derivatives.

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## Compound of Interest

Compound Name: (1H-Indazol-4-YL)methanamine

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An In-Depth Technical Guide to the Biological Activity of 1H-Indazole Derivatives

## Executive Summary

The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant pharmacological activities.<sup>[1][2]</sup> This bicyclic aromatic heterocycle, formed by the fusion of a benzene and a pyrazole ring, is thermodynamically more stable than its 2H-indazole tautomer, making it the predominant form in biological systems.<sup>[1][2]</sup> While sparsely found in nature, synthetic 1H-indazole derivatives have demonstrated a vast therapeutic potential, leading to the development of several FDA-approved drugs for various diseases.<sup>[1]</sup> This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of 1H-indazole derivatives. It delves into the core mechanisms of action, presents detailed experimental protocols for their evaluation, summarizes key quantitative data, and explores promising synthetic strategies, grounding all claims in authoritative scientific literature.

## Chapter 1: The 1H-Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. The 1H-indazole ring system perfectly embodies this concept. Its unique electronic properties, arising from the two nitrogen atoms in the pyrazole ring fused to a benzene ring, allow for a variety of non-covalent interactions with biological macromolecules, including hydrogen

bonding,  $\pi$ - $\pi$  stacking, and hydrophobic interactions.<sup>[2]</sup> This versatility has enabled the development of indazole-based compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.<sup>[1][2][3]</sup> Marketed drugs such as Pazopanib (a tyrosine kinase inhibitor for cancer), Bendazac, and Benzydamine (anti-inflammatory agents) highlight the clinical success of this scaffold.<sup>[1][4]</sup>

## Chapter 2: Synthetic Strategies for 1H-Indazole Derivatives

The construction of the 1H-indazole core is a critical step in the development of new therapeutic agents. A variety of synthetic methods have been established, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.<sup>[2][5][6]</sup> Recent advancements have focused on improving efficiency, scalability, and safety, with flow chemistry emerging as a particularly powerful technique.<sup>[7]</sup>

### Detailed Protocol: Continuous Flow Synthesis of 1H-Indazoles from o-Fluorobenzaldehydes

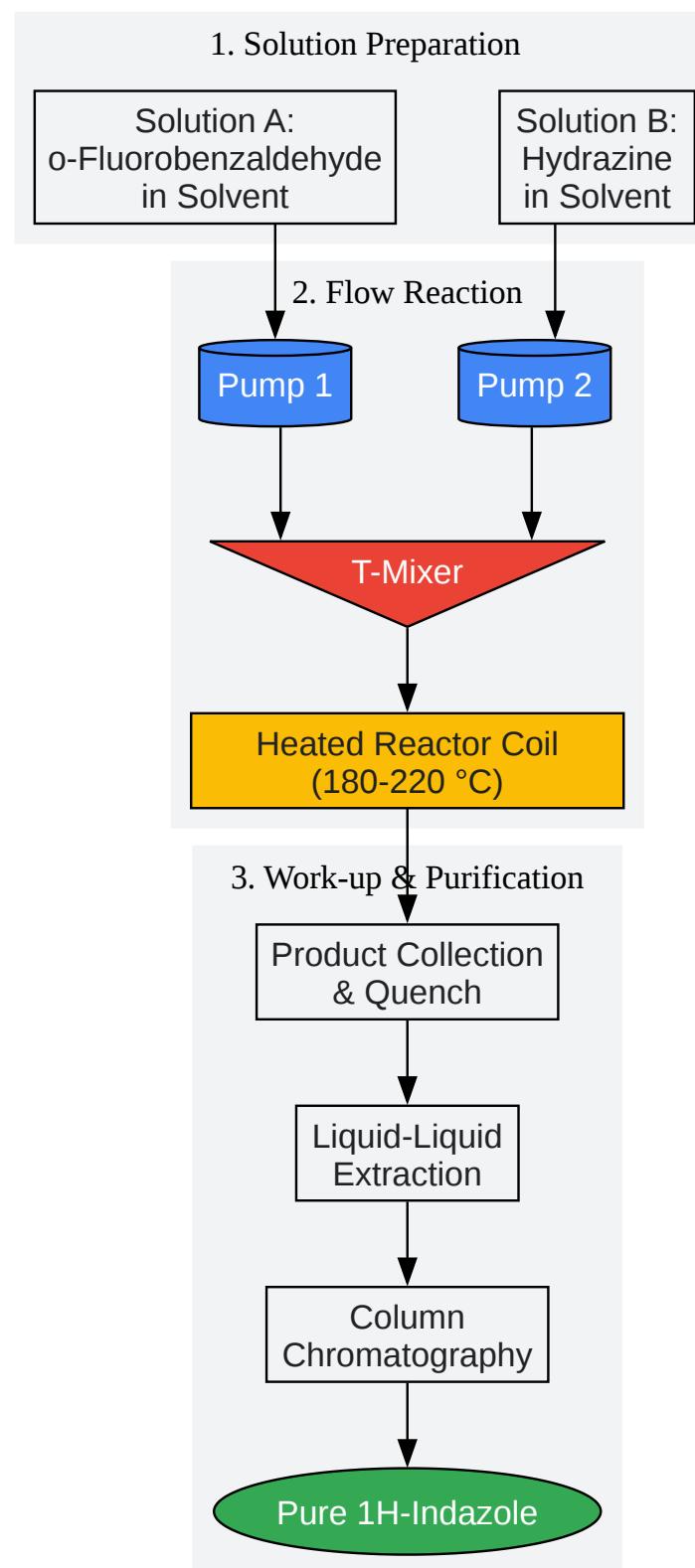
This protocol describes a versatile and scalable one-step synthesis of substituted 1H-indazoles, which is advantageous for its operational simplicity and safety, especially when compared to traditional batch synthesis.<sup>[7]</sup>

**Causality:** Flow chemistry offers precise control over reaction parameters like temperature and residence time. The small reactor volume at any given moment significantly mitigates the risks associated with potentially exothermic reactions or unstable intermediates, enhancing process safety and reproducibility.<sup>[7]</sup>

#### Experimental Protocol:

- **Solution Preparation:**
  - Prepare Solution A: Dissolve the selected o-fluorobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., DMSO or NMP).
  - Prepare Solution B: Dissolve the corresponding hydrazine (e.g., hydrazine hydrate, 2.0 eq.) in the same solvent.

- System Setup:
  - Assemble a flow chemistry system consisting of two pumps, a T-mixer, and a heated reactor coil (e.g., a PFA or stainless steel coil).
  - Set the reactor temperature to the optimized condition (e.g., 180-220 °C).
  - Set the system back pressure to a level sufficient to keep the solvents in the liquid phase at the reaction temperature (e.g., 10 bar).
- Reaction Execution:
  - Pump Solution A and Solution B at equal flow rates into the T-mixer.
  - The combined stream flows through the heated reactor coil, where the cyclization reaction occurs. The residence time is controlled by the total flow rate and the reactor volume.
  - Allow the system to reach a steady state (typically after three reactor volumes) before collecting the product.
- Work-up and Purification:
  - Collect the reactor output into a flask containing water to precipitate the crude product.
  - Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to yield the pure 1H-indazole derivative.<sup>[7]</sup>

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Caption: Workflow for the one-step continuous flow synthesis of 1H-indazoles.<sup>[7]</sup>

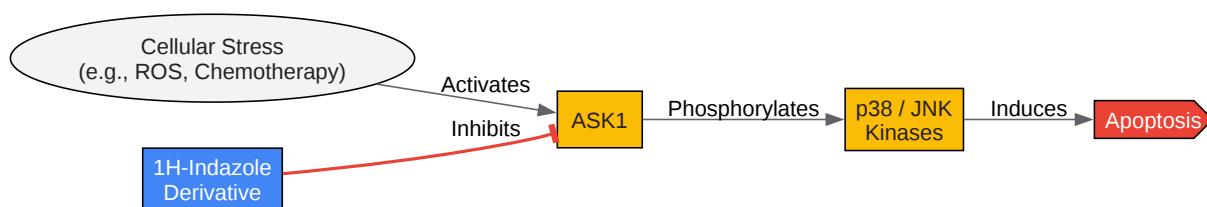
## Chapter 3: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The 1H-indazole scaffold is a prominent feature in many anticancer agents, primarily due to its effectiveness as a hinge-binding fragment in various protein kinases.[8][9]

### Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a hallmark of cancer. Many 1H-indazole derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and Apoptosis Signal-regulating Kinase 1 (ASK1).[1][9][10]

For instance, certain 1H-indazole derivatives act as inhibitors of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in stress responses and apoptosis.[10] By inhibiting ASK1, these compounds can suppress the downstream phosphorylation of p38 and JNK, thereby modulating stress-induced apoptosis in cancer cells. [10]

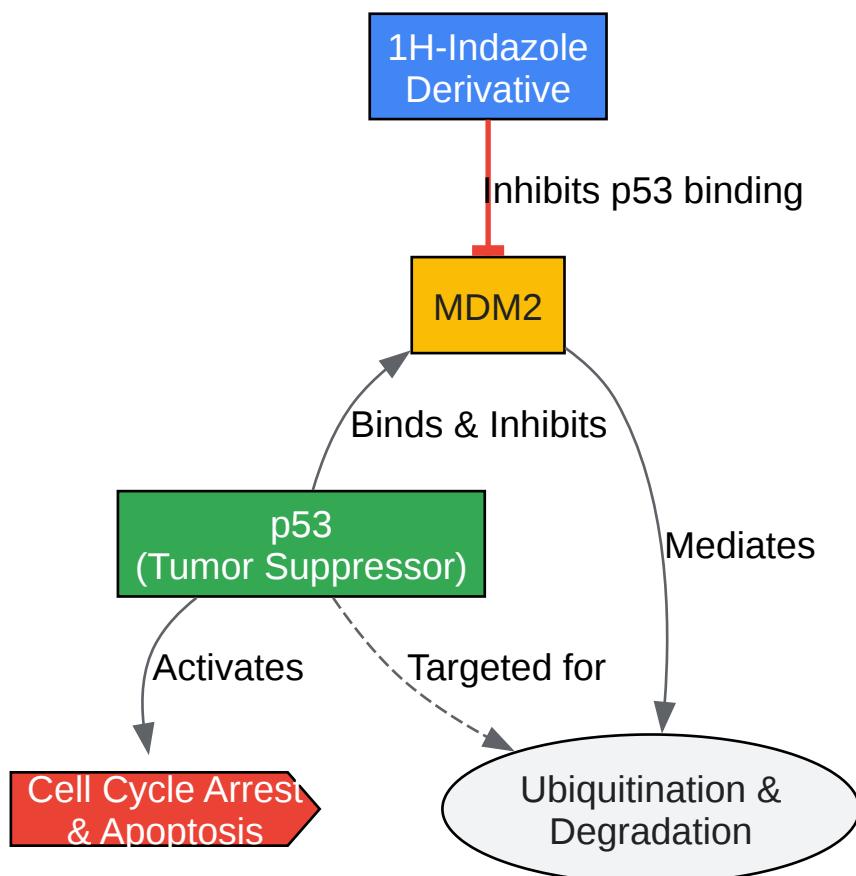


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Caption: Inhibition of the ASK1-p38/JNK signaling pathway by 1H-indazole derivatives.

### Mechanism of Action: Induction of Apoptosis via p53/MDM2 Pathway

Beyond kinase inhibition, some 1H-indazole derivatives can induce apoptosis by targeting protein-protein interactions. One such mechanism involves the p53/MDM2 pathway.<sup>[8][11]</sup> The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. Certain indazole compounds can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn triggers cell cycle arrest and apoptosis.<sup>[11]</sup>



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Caption: Disruption of the p53-MDM2 interaction by 1H-indazole derivatives.

## Quantitative Analysis of Anticancer Potency

The anticancer activity of 1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration ( $IC_{50}$ ) values against various cancer cell lines.

Compound Class/Example	Target/Mechanism	Cell Line	IC <sub>50</sub> (μM)	Reference
Indazole-3-amine Deriv. (6o)	p53/MDM2 Pathway	K562 (Leukemia)	5.15	[8][11][12][13]
1H-Indazole Derivative (109)	EGFR Kinase	H1975 (NSCLC)	0.0053	[1]
Pan-Pim Kinase Inhibitor (82a)	Pim-1 Kinase	(Biochemical)	0.0004	[1]
FGFR Inhibitor (106)	FGFR1-3 Kinase	(Biochemical)	0.8 - 4.5	[1]
6-aminoindazole Deriv. (9f)	Not Specified	HCT116 (Colorectal)	14.3	[14]

## Experimental Protocols for Anticancer Evaluation

Trustworthiness: The MTT assay is a standardized colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity. Its reliability stems from the direct correlation between mitochondrial activity (conversion of MTT to formazan) and the number of living cells.

- Cell Culture: Culture human cancer cell lines (e.g., K562, A549, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.[8]
- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of the 1H-indazole derivatives (e.g., from 0.625 to 100 μM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[8][15]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.[15]

**Expertise:** The choice of an immunodeficient mouse model (e.g., nude or SCID) is critical as it prevents the rejection of implanted human cancer cells, allowing for the evaluation of a compound's direct antitumor efficacy in a living system.[16]

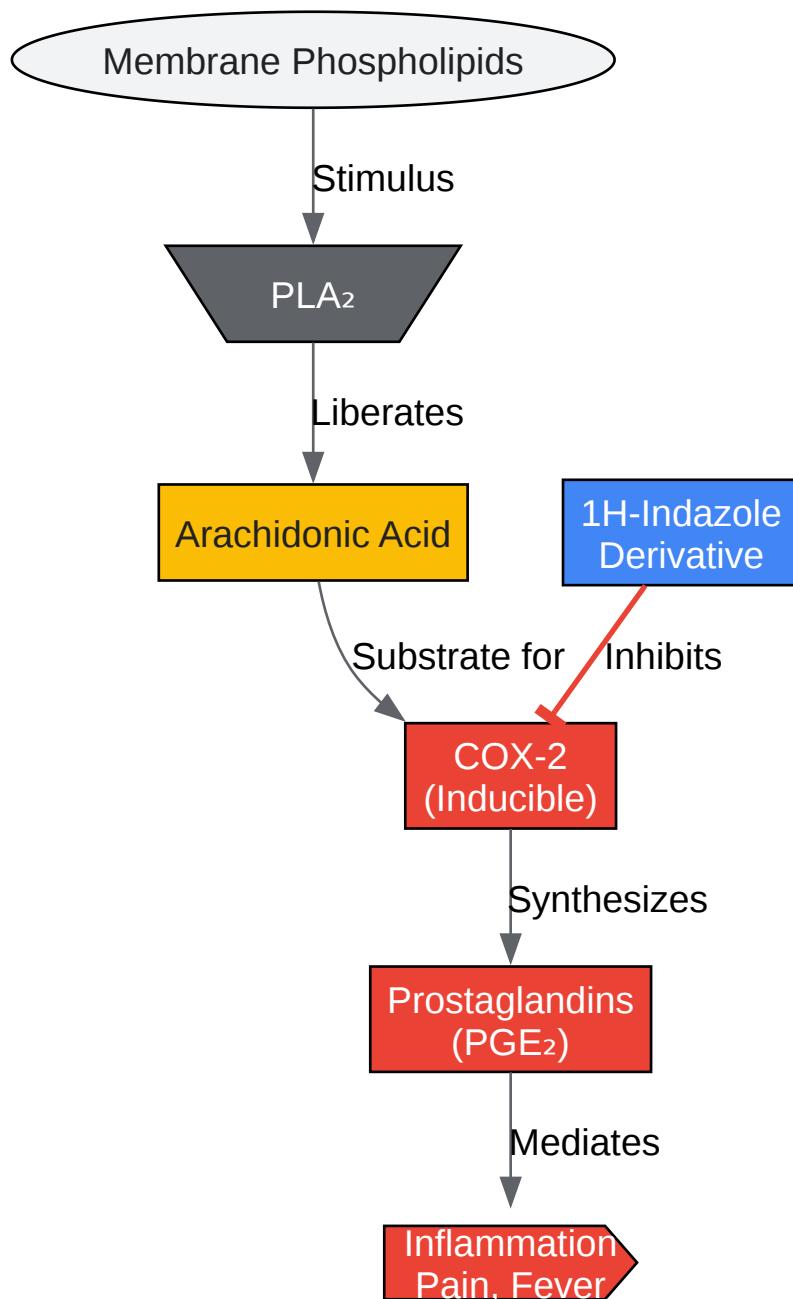
- Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10<sup>6</sup> HCT116 cells) into the flank of immunodeficient mice.[16]
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Group Randomization: Randomize mice into a vehicle control group and treatment groups receiving different doses of the 1H-indazole derivative.
- Compound Administration: Administer the test compound via the desired route (e.g., intraperitoneal or oral gavage) according to a predetermined schedule (e.g., daily).[16]
- Monitoring: Measure tumor volume (using calipers) and mouse body weight regularly (e.g., twice weekly) to assess efficacy and toxicity.
- Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

## Chapter 4: Anti-inflammatory Properties: Modulation of the Inflammatory Cascade

Several 1H-indazole derivatives have been identified as potent anti-inflammatory agents, with some, like Benzydamine, being used clinically.[1][4]

### Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.<sup>[17]</sup> The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for producing prostaglandins that mediate pain and inflammation.<sup>[17][18]</sup> Certain 1H-indazole derivatives are effective and selective inhibitors of COX-2, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.<sup>[17][19][20]</sup>



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Caption: The role of 1H-indazole derivatives in inhibiting the COX-2 pathway.

## Quantitative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potential is assessed both *in vitro* through enzyme inhibition assays and *in vivo* using animal models of inflammation.

Compound	Assay	Result	Reference
5-Aminoindazole	In vitro COX-2 Inhibition	$IC_{50} = 12.32 \mu M$	[18]
Indazole	In vitro COX-2 Inhibition	$IC_{50} = 23.42 \mu M$	[18]
5-Aminoindazole	In vivo Paw Edema (100 mg/kg)	83.09% inhibition	[18]
Indazole	In vivo Paw Edema (100 mg/kg)	61.03% inhibition	[18]
3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a)	In vivo Paw Edema (30 mg/kg)	Significant inhibition, comparable to Etoricoxib	[21]

## Experimental Protocol for Anti-inflammatory Assessment

Expertise: This is a classic and highly reproducible model for evaluating acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation over several hours.

- Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[16]
- Grouping: Divide animals into groups: a vehicle control group, a positive control group (e.g., Diclofenac or Etoricoxib, 10 mg/kg), and test groups receiving various doses of the 1H-indazole derivative (e.g., 25, 50, 100 mg/kg).[16][18][21]

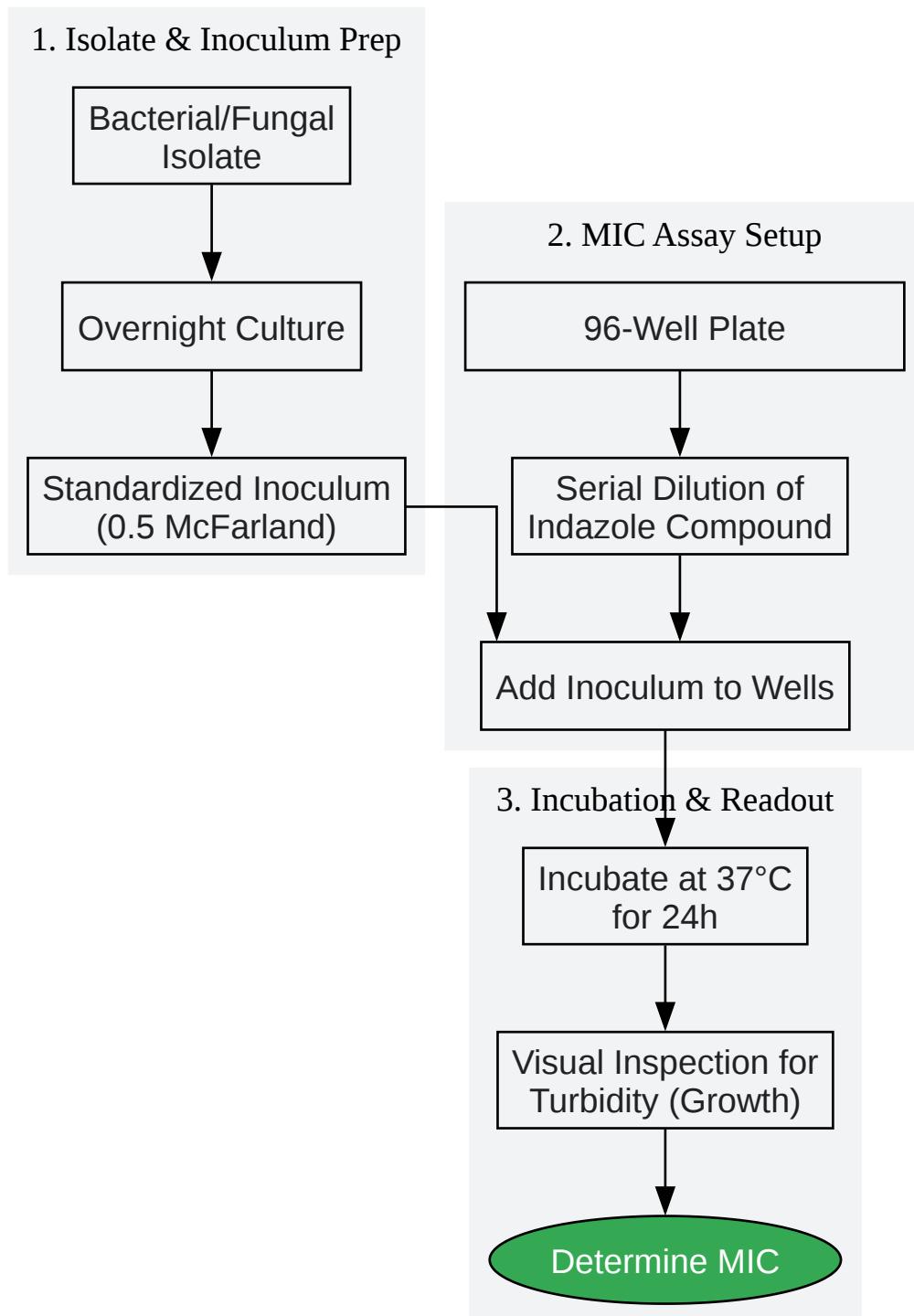
- Compound Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).
- Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[\[16\]](#)
- Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
- Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

## Chapter 5: Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 1H-indazole derivatives have shown promising activity against a range of bacteria and fungi.[\[2\]](#)[\[3\]](#)

### Mechanism of Action: FtsZ Inhibition

A key bacterial target is the filamentous temperature-sensitive protein Z (FtsZ), a homolog of eukaryotic tubulin.[\[22\]](#) FtsZ is essential for bacterial cell division, as it polymerizes to form the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. Certain 4-bromo-1H-indazole derivatives have been identified as FtsZ inhibitors, making them attractive candidates for new antibacterial drugs.[\[22\]](#)

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Caption: General workflow for antimicrobial susceptibility testing (MIC determination).

## Quantitative Analysis of Antimicrobial Spectrum

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.

Compound Class/Example	Organism	MIC (µg/mL)	Reference
Indazole-Benzimidazole Hybrid (M6)	Staphylococcus aureus	3.90	<a href="#">[23]</a>
Indazole-Benzimidazole Hybrid (M6)	Saccharomyces cerevisiae	1.95	<a href="#">[23]</a>
4-bromo-1H-indazole Deriv. (9)	Streptococcus pyogenes	4	<a href="#">[22]</a>
5-nitro-1H-indazole Deriv. (75)	Pseudomonas aeruginosa	18.29	<a href="#">[2]</a>
Pyrazoline Deriv. (9)	MRSA	4	<a href="#">[24]</a>

## Experimental Protocol for Antimicrobial Susceptibility Testing

Trustworthiness: This method, standardized by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for quantitative antimicrobial susceptibility testing. It provides a reliable and reproducible MIC value.

- Compound Preparation: Dissolve the 1H-indazole derivatives in DMSO to create a stock solution. Perform two-fold serial dilutions in a 96-well microplate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range might be 1 to 256 µg/mL.[\[24\]](#)
- Inoculum Preparation: Grow microbial strains overnight. Dilute the culture to achieve a standardized inoculum equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Further dilute this to achieve a final concentration of about  $5 \times 10^5$  CFU/mL in the wells.[\[24\]](#)

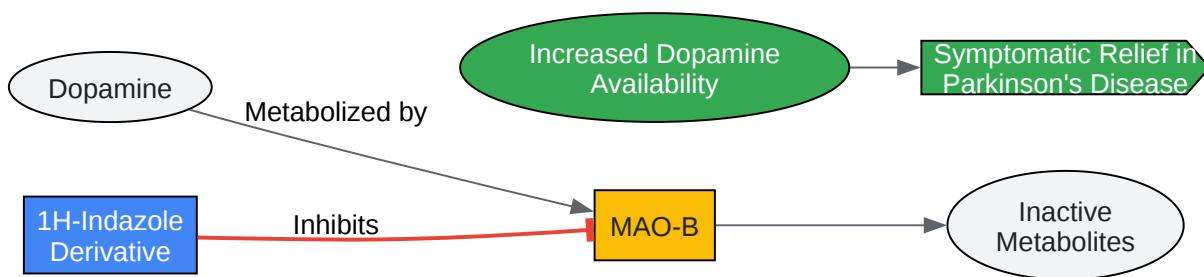
- Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).[\[24\]](#)

## Chapter 6: Neuroprotective Effects: A Frontier in Neurodegenerative Disease

1H-indazole derivatives are emerging as promising candidates for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[\[2\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

### Mechanism of Action: Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme in the brain that metabolizes neurotransmitters like dopamine. In Parkinson's disease, the progressive loss of dopaminergic neurons leads to motor symptoms. Inhibiting MAO-B increases the synaptic concentration and lifespan of dopamine, providing symptomatic relief. Several 1H-indazole derivatives have been designed as potent and selective MAO-B inhibitors.[\[25\]](#)[\[27\]](#)[\[28\]](#)



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Caption: MAO-B inhibition by 1H-indazole derivatives increases dopamine levels.

## Quantitative Analysis of Neuroprotective Potential

The potency of these compounds is measured by their ability to inhibit human MAO-B (hMAO-B) in vitro.

Compound Class/Example	Target	IC <sub>50</sub>	Reference
1,2,4-Oxadiazole-Indazole Hybrid (20)	hMAO-B	52 nM	<a href="#">[25]</a> <a href="#">[28]</a>
Pyrimido[1,2-b]indazole (4i)	hMAO-B	(Potent, value not specified)	<a href="#">[27]</a>

## Experimental Protocol for Neuroprotection Assays

Expertise: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model in neuroscience research. These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins like 6-hydroxydopamine (6-OHDA) or H<sub>2</sub>O<sub>2</sub>, mimicking the oxidative stress observed in neurodegenerative diseases.

- Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12).
- Seeding: Seed cells in 96-well plates and allow them to attach.
- Pre-treatment: Pre-treat the cells with various concentrations of the 1H-indazole derivative for a defined period (e.g., 2 hours).
- Induction of Toxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (to model Parkinson's) or H<sub>2</sub>O<sub>2</sub> (to model oxidative stress), for 24 hours.[\[27\]](#)[\[28\]](#)
- Viability Assessment: Assess cell viability using a standard method like the MTT assay (as described in Protocol 3.4.1) or by measuring lactate dehydrogenase (LDH) release.
- Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of compound-treated, toxin-exposed cells to cells exposed to the toxin alone.

## Chapter 7: Conclusion and Future Perspectives

The 1H-indazole scaffold has unequivocally established its role as a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. The diverse mechanisms of action—from kinase and enzyme inhibition to the modulation of protein-protein interactions—underscore its therapeutic versatility. The successful clinical application of several indazole-based drugs provides a strong validation for continued research in this area.[\[1\]](#)[\[2\]](#)

Future efforts should focus on several key areas. The development of more selective inhibitors will be crucial to minimize off-target effects and improve safety profiles. Exploring novel biological targets beyond the well-trodden path of kinases and COX enzymes could unlock new therapeutic applications. Furthermore, the integration of advanced synthetic methodologies, such as flow chemistry and photocatalysis, will be essential for the rapid and efficient construction of diverse chemical libraries.[\[2\]](#)[\[7\]](#) As our understanding of disease biology deepens, the rational, structure-guided design of new 1H-indazole derivatives will continue to be a highly productive strategy for developing the next generation of innovative medicines.

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